6-amino-1-(4-fluorophenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one
CAS No.: 872629-66-8
Cat. No.: VC6754874
Molecular Formula: C21H19FN4O2S
Molecular Weight: 410.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872629-66-8 |
|---|---|
| Molecular Formula | C21H19FN4O2S |
| Molecular Weight | 410.47 |
| IUPAC Name | 6-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)pyrimidin-4-one |
| Standard InChI | InChI=1S/C21H19FN4O2S/c22-15-7-9-16(10-8-15)26-18(23)12-19(27)24-21(26)29-13-20(28)25-11-3-5-14-4-1-2-6-17(14)25/h1-2,4,6-10,12H,3,5,11,13,23H2 |
| Standard InChI Key | FFMXJCSRPHBDLW-UHFFFAOYSA-N |
| SMILES | C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=O)C=C(N3C4=CC=C(C=C4)F)N |
Introduction
The compound 6-amino-1-(4-fluorophenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one is a complex organic molecule with a CAS number of 872629-66-8. It belongs to the class of dihydropyrimidines, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This compound is specifically designed with a fluorophenyl group and a tetrahydroquinoline moiety, which may enhance its pharmacological profile.
Synthesis and Preparation
The synthesis of this compound typically involves multi-step reactions, including the formation of the dihydropyrimidine core, introduction of the sulfanyl group, and attachment of the tetrahydroquinoline moiety. Detailed synthetic protocols may vary based on specific conditions and reagents used.
Biological Activity and Potential Applications
While specific biological activities of 6-amino-1-(4-fluorophenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one are not extensively documented, compounds within the dihydropyrimidine class have shown promise in various therapeutic areas:
-
Antimicrobial Activity: Dihydropyrimidines have been explored for their antibacterial and antifungal properties.
-
Anticancer Potential: Some dihydropyrimidines exhibit cytotoxic effects against cancer cell lines.
-
Neuroprotective Effects: Certain derivatives have shown neuroprotective properties, potentially useful in neurodegenerative diseases.
Research Findings and Data
| Property | Value |
|---|---|
| Molecular Formula | C21H19FN4O2S |
| Molecular Weight | 410.4646 g/mol |
| CAS Number | 872629-66-8 |
| SMILES | Fc1ccc(cc1)n1c(SCC(=O)N2CCCc3c2cccc3)nc(=O)cc1N |
Detailed Research Findings
-
Pharmacokinetics: The compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), would be crucial for determining its bioavailability and potential therapeutic applications.
-
Toxicity Studies: In vitro and in vivo toxicity assessments are necessary to evaluate the compound's safety profile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume